molecular formula C32H32BrNO7 B11200831 4-{Methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]amino}-2-butynyl 2-bromobenzoate

4-{Methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]amino}-2-butynyl 2-bromobenzoate

Cat. No.: B11200831
M. Wt: 622.5 g/mol
InChI Key: AFEBHDYFUCBLCW-VWLOTQADSA-N
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Description

4-{Methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]amino}-2-butynyl 2-bromobenzoate is a complex organic compound with a unique structure that includes multiple methoxy groups, a bromobenzoate ester, and a heptalen core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]amino}-2-butynyl 2-bromobenzoate typically involves multiple steps. The starting materials include 2-bromobenzoic acid and a heptalen derivative. The synthesis process may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{Methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]amino}-2-butynyl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzoates .

Scientific Research Applications

4-{Methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]amino}-2-butynyl 2-bromobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{Methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]amino}-2-butynyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(7S)-7-Acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-10-yl]amino}-N-[(1-ethyl-2-pyrrolidinyl)methyl]butanamide
  • N2-[(7S)-7-Acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-10-yl]-N-1H-indol-4-yl-L-methioninamide

Uniqueness

4-{Methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]amino}-2-butynyl 2-bromobenzoate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C32H32BrNO7

Molecular Weight

622.5 g/mol

IUPAC Name

4-[methyl-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]amino]but-2-ynyl 2-bromobenzoate

InChI

InChI=1S/C32H32BrNO7/c1-34(16-8-9-17-41-32(36)22-10-6-7-11-24(22)33)25-14-12-20-18-28(38-3)30(39-4)31(40-5)29(20)21-13-15-27(37-2)26(35)19-23(21)25/h6-7,10-11,13,15,18-19,25H,12,14,16-17H2,1-5H3/t25-/m0/s1

InChI Key

AFEBHDYFUCBLCW-VWLOTQADSA-N

Isomeric SMILES

CN(CC#CCOC(=O)C1=CC=CC=C1Br)[C@H]2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC

Canonical SMILES

CN(CC#CCOC(=O)C1=CC=CC=C1Br)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC

Origin of Product

United States

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